molecular formula C18H24N2O5S B5556990 [(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(1,3-benzodioxol-5-yl)methanone

[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(1,3-benzodioxol-5-yl)methanone

Cat. No.: B5556990
M. Wt: 380.5 g/mol
InChI Key: NJBPVSYVVDWLKO-CABCVRRESA-N
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Description

[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(1,3-benzodioxol-5-yl)methanone is a complex organic compound with a unique structure that combines a hexahydrothieno[3,4-b]pyrazine ring system with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(1,3-benzodioxol-5-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydrothieno[3,4-b]pyrazine ring and the subsequent attachment of the benzodioxole moiety. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the desired regioselectivity and stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(1,3-benzodioxol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: Various substitution reactions can be carried out, particularly on the benzodioxole moiety, to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially novel properties.

Scientific Research Applications

[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(1,3-benzodioxol-5-yl)methanone has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic effects could be explored, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, with specific desired properties.

Mechanism of Action

The mechanism by which [(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(1,3-benzodioxol-5-yl)methanone exerts its effects depends on its interaction with molecular targets. These targets could include enzymes, receptors, or other proteins involved in specific biological pathways. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target’s function, leading to downstream effects that could be therapeutic or otherwise beneficial.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(1,3-benzodioxol-5-yl)methanone is unique due to its specific combination of a hexahydrothieno[3,4-b]pyrazine ring and a benzodioxole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(1,3-benzodioxol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-12(2)8-19-5-6-20(15-10-26(22,23)9-14(15)19)18(21)13-3-4-16-17(7-13)25-11-24-16/h3-4,7,12,14-15H,5-6,8-11H2,1-2H3/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBPVSYVVDWLKO-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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